molecular formula C14H15ClF4N2O3 B11472481 Ethyl 2-(3-chloro-4-fluoroanilino)-3,3,3-trifluoro-2-(propionylamino)propanoate

Ethyl 2-(3-chloro-4-fluoroanilino)-3,3,3-trifluoro-2-(propionylamino)propanoate

Cat. No.: B11472481
M. Wt: 370.73 g/mol
InChI Key: ZRKQZIKBYJDQCC-UHFFFAOYSA-N
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Description

ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE is a complex organic compound characterized by the presence of multiple functional groups, including chloro, fluoro, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-fluoroaniline with ethyl 3,3,3-trifluoro-2-propenoate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is often subjected to purification processes such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chloro and fluoro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical stability and reactivity.

Mechanism of Action

The mechanism by which ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]ACETATE: Similar in structure but lacks the trifluoromethyl group.

    3-CHLORO-4-FLUOROANILINE: A precursor in the synthesis of the target compound.

    ETHYL 3,3,3-TRIFLUORO-2-PROPENOATE: Another precursor used in the synthesis.

Uniqueness

The presence of both chloro and fluoro groups, along with the trifluoromethyl group, imparts unique chemical properties to ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE. These functional groups enhance its reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H15ClF4N2O3

Molecular Weight

370.73 g/mol

IUPAC Name

ethyl 2-(3-chloro-4-fluoroanilino)-3,3,3-trifluoro-2-(propanoylamino)propanoate

InChI

InChI=1S/C14H15ClF4N2O3/c1-3-11(22)21-13(14(17,18)19,12(23)24-4-2)20-8-5-6-10(16)9(15)7-8/h5-7,20H,3-4H2,1-2H3,(H,21,22)

InChI Key

ZRKQZIKBYJDQCC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

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